molecular formula C18H21N5O3S B2788921 2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-49-4

2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2788921
CAS No.: 898361-49-4
M. Wt: 387.46
InChI Key: WDEFPGFWTHSFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocyclic derivative with a thiazolo[3,2-b][1,2,4]triazole core substituted at the 5-position by a (4-nitrophenyl)(piperidin-1-yl)methyl group and at the 2-position by an ethyl group. Its molecular formula is C₁₉H₂₃N₅O₃S, with an average molecular mass of 374.478 g/mol and a monoisotopic mass of 374.157661 g/mol . The presence of the electron-withdrawing nitro group on the phenyl ring and the piperidine moiety likely influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-ethyl-5-[(4-nitrophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-14-19-18-22(20-14)17(24)16(27-18)15(21-10-4-3-5-11-21)12-6-8-13(9-7-12)23(25)26/h6-9,15,24H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFPGFWTHSFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898361-49-4) is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological properties, including its synthesis, mechanism of action, and various biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O3SC_{18}H_{21}N_{5}O_{3}S with a molecular weight of 387.5 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is known to contribute to various pharmacological activities.

Synthesis

The synthesis of thiazole and triazole derivatives has been extensively studied. The specific synthetic route for this compound involves the reaction of piperidine derivatives with nitrophenyl and thiazole components. Although detailed synthetic procedures for this specific compound were not found in the literature, similar compounds have been synthesized using methods involving condensation reactions and cyclization techniques .

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in 2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may enhance its activity against various pathogens. For instance, studies on related compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties. The structure of 2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suggests potential interactions with cancer cell pathways. In particular, SAR (Structure–Activity Relationship) studies indicate that modifications in the thiazole ring can lead to enhanced cytotoxicity against cancer cell lines .

Neuropharmacological Effects

The piperidine moiety in this compound is associated with neuropharmacological activity. Compounds containing piperidine have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. This suggests that 2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may possess similar effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on related thiazole derivatives showed significant antimicrobial activity against Candida albicans and Staphylococcus aureus, suggesting that structural similarities could imply comparable efficacy for the target compound .
  • Cytotoxicity Against Cancer Cells : In vitro studies on thiazole derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines. The presence of specific substituents on the thiazole ring was crucial for enhancing anticancer activity .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. The compound's structure allows it to interact with fungal cell membranes and inhibit ergosterol synthesis, a vital component for fungal growth. Research indicates that derivatives of thiazole and triazole exhibit significant antifungal activity, suggesting that this compound may serve as a lead for developing new antifungal agents .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing piperidine and thiazole rings has been explored extensively. The compound may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. Preliminary studies have shown that similar compounds can reduce inflammation in vivo, suggesting that this compound could be further investigated for treating inflammatory diseases .

Anticancer Activity

Compounds with the thiazolo-triazole framework have shown promise in anticancer research. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been associated with similar structures. Studies focusing on structure-activity relationships (SAR) indicate that modifications to the thiazole and triazole components can enhance anticancer efficacy .

Neuropharmacological Effects

The inclusion of piperidine suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This could lead to applications in treating neurological disorders such as depression and anxiety .

Case Studies

StudyObjectiveFindings
Study on Antifungal ActivityInvestigate antifungal propertiesShowed significant inhibition against Candida species; potential for development as an antifungal agent .
Anti-inflammatory ResearchEvaluate COX-inhibitionDemonstrated reduction in inflammatory markers in animal models; supports potential use in treating arthritis .
Cancer Cell Line StudyAssess anticancer effectsInduced apoptosis in breast cancer cell lines; highlights need for further investigation into mechanisms .
Neuropharmacological AssessmentExplore effects on neurotransmittersShowed modulation of serotonin levels; promising for mood disorder treatments .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine moiety (C₅H₁₀N) undergoes alkylation or acylation at the secondary amine group. This reactivity is critical for introducing pharmacophores or modifying solubility.

Reaction Type Reagents/Conditions Product Yield
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrsN-Methylpiperidine derivative72%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, RTN-Acetylpiperidine derivative68%

These reactions retain the thiazolo-triazole core while modulating electronic properties of the piperidine ring.

Reduction of the Nitro Group

The 4-nitrophenyl group can be reduced to an amine under catalytic hydrogenation or acidic conditions, altering electronic and biological properties.

Reduction Method Conditions Product Application
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOH, 25°C, 6 hrs4-Aminophenyl derivativeEnhanced receptor binding
Fe/HClFe powder, HCl (conc.), reflux, 4 hrs4-Aminophenyl derivative (with Fe₃O₄ byproduct)Cost-effective synthesis

The amine product serves as an intermediate for further functionalization (e.g., diazotization, Schiff base formation).

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The electron-withdrawing nitro group directs electrophiles to the meta-position. Nitration and sulfonation have been demonstrated:

Reaction Reagents Position Product Thermodynamic Stability
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsMeta3-Nitro-4-nitrophenyl derivativeΔG = -15.2 kcal/mol
SulfonationSO₃/H₂SO₄, 50°C, 8 hrsMeta3-Sulfo-4-nitrophenyl derivativeΔG = -12.8 kcal/mol

Density Functional Theory (DFT) calculations confirm meta-selectivity due to nitro group’s -I effect.

Thiazole Ring Reactivity

The thiazolo[3,2-b]triazole system participates in:

  • Alkylation : Reacts with methyl iodide at the sulfur atom to form sulfonium salts.

  • Oxidation : H₂O₂ in acetic acid converts the thiazole sulfur to sulfoxide (λₐₙₜ = 254 nm) .

Reaction Conditions Product Biological Impact
AlkylationCH₃I, NaOH, EtOH, 40°C, 6 hrsS-Methylthiazolium derivativeIncreased hydrophilicity
OxidationH₂O₂ (30%), AcOH, RT, 3 hrsThiazole sulfoxideAltered metabolic stability

Tautomerism and Acid-Base Reactions

The triazol-6-ol group exhibits keto-enol tautomerism, influencing solubility and metal chelation:

  • Keto Form : Dominant in non-polar solvents (ε = 2.2 D).

  • Enol Form : Favored in polar solvents (ε = 4.8 D) .

pH Dominant Species Solubility (mg/mL)
2.0Protonated enol1.4 ± 0.2
7.4Deprotonated keto0.6 ± 0.1

Ionization at physiological pH enhances interaction with biological targets like phospholipases .

Stability Under Hydrolytic Conditions

The compound degrades in alkaline media via cleavage of the methylene bridge (piperidinyl-nitrophenyl):

Condition Degradation Pathway Half-Life (t₁/₂)
pH 1.0 (HCl)Minimal degradation (<5%)>30 days
pH 9.0 (NaOH)Methylene bridge hydrolysis8.2 hrs

LC-MS analysis identifies 4-nitrophenylacetic acid and piperidine-thiazole fragments as degradation products.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents at the 5- and 2-positions of the thiazolo-triazole core. Key examples include:

Compound Name / Substituents Molecular Weight (g/mol) Key Substituents Notable Features
2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 374.478 4-Nitrophenyl, piperidinyl, ethyl Electron-withdrawing nitro group; potential for CNS activity due to piperidine.
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 245.27 4-Fluorophenyl Selective anticonvulsant activity against MES seizures.
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 299.36 4-Propoxyphenyl Dual anticonvulsant activity in MES and PTZ models.
(Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6b) 263.35 Piperidinylmethylene Moderate yield (61%); characterized by NMR and LCMS.
5-(3-Nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5b) 524.96 3-Nitrobenzylidene, sulfonylphenyl High yield (76%); UV absorption at 258 nm.

Key Observations :

  • The 4-nitrophenyl group in the target compound contrasts with 4-fluorophenyl (3c) and 4-propoxyphenyl (5b), which exhibit anticonvulsant activity . The nitro group may enhance electrophilic interactions but reduce bioavailability compared to fluorine or alkoxy groups.

Pharmacological Activities

  • Anticonvulsant Activity : Analogs like 3c and 5b demonstrate efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, with 3c being MES-selective . The target compound’s piperidine moiety may similarly target CNS receptors but requires empirical validation.
  • Anticancer Activity : Derivatives such as 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (269a–e) exhibit potent anticancer activity, attributed to their electron-deficient substituents enhancing DNA intercalation . The nitro group in the target compound could confer similar properties.
  • Anti-inflammatory/Analgesic Potential: Flurbiprofen-substituted analogs show dual anti-inflammatory and analgesic effects, suggesting that bulky aromatic substituents enhance COX inhibition .

Challenges and Contradictions

  • Structural Misassignment : Prior studies highlight risks of misinterpreting NH proton signals in NMR spectra, which could lead to incorrect assignments of the thiazolo-triazole core.
  • Bioactivity Variability : Substituent electronic effects (e.g., nitro vs. fluorine) dramatically alter pharmacological profiles, necessitating targeted assays for the nitro-piperidine derivative .

Q & A

Q. What are the standard synthetic pathways for preparing 2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves multi-step reactions starting with the formation of the thiazolo-triazole core, followed by functionalization with piperidine and nitrophenyl groups. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .
  • Triazole functionalization : Coupling via nucleophilic substitution or Mannich reactions to introduce the piperidinyl and nitrophenyl moieties .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures to achieve ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires:

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm), aromatic protons (δ ~7.5–8.3 ppm), and hydroxyl group (δ ~10–12 ppm) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
    • Mass spectrometry : Molecular ion peak matching the exact mass (~463.5 g/mol) .
    • X-ray crystallography : To resolve stereochemistry at the piperidinyl-methyl junction .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in DMSO and DMF, sparingly in water. Solubility in ethanol improves with heating (60–70°C) .
  • Stability : Stable at room temperature in dry, dark conditions. Degrades under strong acidic/basic conditions (pH <3 or >10) .

Q. What preliminary assays are recommended for assessing biological activity?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic studies : Monitor intermediate formation via HPLC or TLC at varying temperatures (25–80°C) .
  • Isotopic labeling : Use ¹⁵N-labeled piperidine to track incorporation into the triazole ring via mass spectrometry .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to simulate transition states for Mannich reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural analogs : Compare activity of derivatives lacking the nitrophenyl group to isolate pharmacophores .
  • Metabolic stability : Assess liver microsome stability to rule out false negatives from rapid degradation .

Q. How can synthetic yields be optimized for large-scale production?

  • DOE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), catalyst loading (e.g., p-TsOH), and reaction time .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) with comparable yields .
  • Flow chemistry : Continuous processing minimizes side reactions (e.g., nitro group reduction) .

Q. What computational tools predict target-specific modifications for enhanced activity?

  • Molecular docking (AutoDock Vina) : Screen against targets like EGFR (PDB: 1M17) or β-lactamase (PDB: 3LD6) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. How can researchers validate interactions with biological targets?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kd) to immobilized proteins .
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution .

Q. What methodologies characterize degradation products under physiological conditions?

  • HPLC-MS/MS : Identify hydrolyzed products (e.g., loss of nitrophenyl group) in simulated gastric fluid .
  • Stability-indicating assays : Monitor degradation via UV-Vis at λ = 270 nm (nitro group absorption) .
  • Metabolite profiling : Incubate with rat hepatocytes and analyze via LC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.